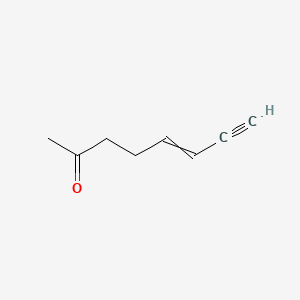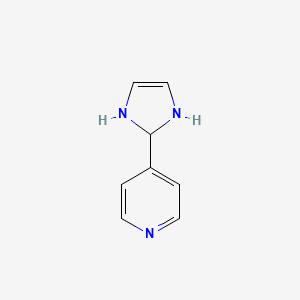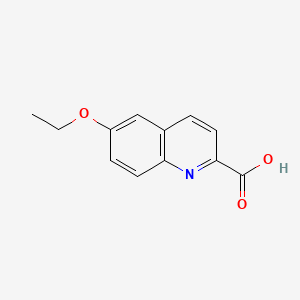
Bombinakinin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombinakinin M is a bradykinin receptor agonist derived from the skin secretion of the amphibian Bombina maxima. It is a peptide composed of 18 amino acid residues with the sequence Asp-Leu-Pro-Lys-Ile-Asn-Arg-Lys-Gly-Pro-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg . This compound exhibits significant biological activity, particularly in inducing smooth muscle contraction in the guinea pig ileum .
Mechanism of Action
Target of Action
Bombinakinin M is a potent bradykinin receptor agonist . It is highly selective for mammalian arterial smooth muscle bradykinin receptors . Bradykinin receptors are part of the G protein-coupled receptor family and play a crucial role in mediating the effects of bradykinin, a peptide that causes blood vessels to dilate (expand) and therefore causes blood pressure to lower.
Mode of Action
This compound interacts with its targets, the bradykinin receptors, by binding to them and activating them . This activation leads to a series of events that result in the contraction of smooth muscle . This compound displays around 50-fold greater potency than bradykinin, indicating a strong interaction with its targets .
Biochemical Pathways
It is known that the activation of bradykinin receptors can lead to various physiological responses, including the contraction of smooth muscle, inflammation, pain sensation, and regulation of blood pressure
Result of Action
The primary result of this compound’s action is the dose-dependent contraction of smooth muscle . This is particularly evident in the guinea pig ileum, where this compound has been shown to elicit contractile effects . This suggests that this compound could potentially be used to modulate smooth muscle activity in various physiological contexts.
Biochemical Analysis
Biochemical Properties
Bombinakinin M interacts with bradykinin receptors, which are a group of G protein-coupled receptors . The interaction between this compound and these receptors leads to various biochemical reactions, including the contraction of smooth muscle in the guinea pig ileum .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by interacting with bradykinin receptors, which are involved in various cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bradykinin receptors. This binding triggers a series of events leading to the contraction of smooth muscle cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Bombinakinin M can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation . The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of peptide bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable, solid form .
Chemical Reactions Analysis
Types of Reactions: Bombinakinin M primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine) are commonly used.
Peptide Cleavage: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products: The primary product of these reactions is the fully synthesized and purified this compound peptide.
Scientific Research Applications
Bombinakinin M has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: this compound is employed in research on bradykinin receptors and their role in physiological processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in modulating smooth muscle contraction and inflammation.
Industry: The peptide is used in the development of new pharmacological agents targeting bradykinin receptors
Comparison with Similar Compounds
Bombinakinin O: Another bradykinin-related peptide from Bombina orientalis, with a C-terminal extension.
Bradykinin: A well-known peptide that also acts on bradykinin receptors but is less potent than Bombinakinin M.
Uniqueness: this compound is unique due to its higher potency and selectivity for bradykinin receptors compared to other similar peptides. Its specific sequence and structure contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEWOWMYALYVCG-UOGIEMGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H159N31O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2179.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological origin of Bombinakinin M and how is it produced?
A1: this compound is a novel bradykinin-related peptide discovered in the skin secretions of the Chinese red belly toad, Bombina maxima []. Unlike mammalian bradykinin, which is produced from a single precursor protein, this compound is generated from a unique precursor containing six identical copies of a 28-amino-acid peptide unit []. This precursor is cleaved at specific sites to release the mature this compound peptide. This unique biosynthesis pathway suggests a distinct evolutionary path for amphibian skin peptides compared to mammalian systems.
Q2: What is the primary structure of this compound and how does it relate to other known peptides?
A2: The amino acid sequence of this compound is DLPKINRKGPRPPGFSPFR []. This sequence represents an N-terminally extended bradykinin structure. The presence of six identical copies of this compound within its precursor protein is also a notable feature []. This unusual structure suggests a potentially unique mechanism of action and biological function compared to other known bradykinin-related peptides.
Q3: Have any studies explored the potential biological activities of this compound fragments?
A3: Yes, research has indicated that fragments of this compound, found in the skin secretions of Bombina maxima stimulated with lipopolysaccharide (LPS), exhibit LPS-neutralizing activity []. This finding suggests that this compound, or its derived fragments, might play a role in the toad's innate immune response to bacterial infection.
Q4: Are there any known antagonists of this compound?
A4: Research focusing on the cloning of bradykinin precursor cDNAs from the skin of Bombina maxima has revealed the existence of potential this compound antagonists []. This discovery opens up interesting avenues for further research into the specific functions and interactions of this compound within biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
